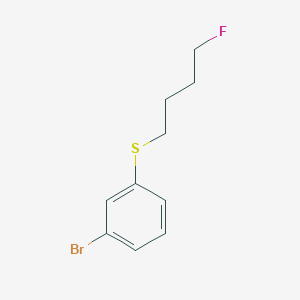

1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

885267-10-7 |

|---|---|

Molecular Formula |

C10H12BrFS |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

1-bromo-3-(4-fluorobutylsulfanyl)benzene |

InChI |

InChI=1S/C10H12BrFS/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2 |

InChI Key |

JOUZZVMTLDTFTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCCCCF |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 4 Fluoro Butylsulfanyl Benzene and Analogous Systems

Strategies for Carbon-Sulfur Bond Formation

The formation of the aryl-sulfur bond is the critical step in the synthesis of 1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene. Transition-metal-catalyzed cross-coupling reactions represent the most versatile and efficient methods for achieving this transformation, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which are often limited to activated aryl halides. merckmillipore.com

Metal-Catalyzed Cross-Coupling Reactions for Aryl Thioether Synthesis

The general mechanism for metal-catalyzed C-S cross-coupling involves the oxidative addition of an aryl halide to a low-valent metal center, followed by reaction with a thiol or thiolate, and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. google.com The choice of metal catalyst and ligands is crucial for the success of these reactions. google.com

Palladium catalysis is a widely employed and reliable method for the synthesis of aryl thioethers. nih.gov Pioneering work by Migita and others laid the foundation for modern palladium-catalyzed C-S coupling reactions. nih.gov These reactions typically utilize a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical, with both bidentate and monophosphine ligands proving effective. nih.govnih.gov While historically, chelating bisphosphine ligands were favored to prevent catalyst deactivation by the strongly coordinating thiolates, recent studies have shown that monophosphine ligands can lead to more effective catalysis, even at room temperature. nih.govnih.gov

A variety of bases, such as sodium tert-butoxide (NaOtBu) or inorganic carbonates, are used to deprotonate the thiol, forming the more nucleophilic thiolate. google.com The reaction conditions are generally mild, and a broad range of functional groups are tolerated. nih.gov

Table 1: Examples of Palladium-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aryl Bromide | Aromatic Thiol | Pd(OAc)₂ / DiPPF | K₃PO₄ | Toluene | 100 | 85-95 |

| Aryl Chloride | Aliphatic Thiol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-90 |

| Aryl Iodide | Cysteine Derivative | Pd₂(dba)₃ / dppf | Propylene Oxide | DMF | 80 | >90 |

Data compiled from analogous reactions in the literature. nih.govgoogle.com

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S cross-coupling reactions. nih.gov Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more abundant aryl chlorides, with various thiols. quora.com Recent advancements have enabled the coupling of sterically hindered aryl electrophiles with alkyl thiols using nickel catalysts with flexible bidentate phosphine ligands. nih.gov

Nickel-catalyzed reactions can be performed under mild conditions and often exhibit high functional group tolerance. quora.com In some cases, more economical nickel precursors like Ni(OAc)₂ can be used in the presence of a reductant like zinc. nih.gov Nickel pincer complexes have also been shown to be effective catalysts for C-S bond formation using disulfides as the sulfur source. nih.gov

Table 2: Examples of Nickel-Catalyzed C-S Cross-Coupling Reactions

| Aryl Electrophile | Thiol/Sulfur Source | Catalyst System | Base/Reductant | Solvent | Temp. (°C) | Yield (%) |

| Aryl Triflates | Alkyl Thiols | Ni(cod)₂ / DPEphos | K₂CO₃ | Dioxane | 60 | 75-95 |

| Aryl Iodides | Aryl Thiols | NiCl₂(dppp) | NaH | THF | Reflux | 80-90 |

| Alkyl Halides | Arylthiosilanes | Nickel Catalyst | Mn | DMF | 25 | 70-88 |

Data compiled from analogous reactions in the literature. nih.govquora.com

Copper-catalyzed C-S cross-coupling, often referred to as Ullmann-type coupling, is one of the oldest methods for forming aryl thioether bonds. merckmillipore.com While early methods required harsh reaction conditions, modern copper-catalyzed systems operate at significantly lower temperatures, often through the use of ligands. merckmillipore.com However, efficient ligand-free copper-catalyzed C-S coupling of aryl iodides and thiols has also been reported, using simple copper salts like CuI or Cu₂O. These reactions can often be carried out in polar protic solvents and demonstrate good functional group tolerance.

The mechanism of copper-catalyzed C-S coupling is thought to involve the formation of a copper-thiolate intermediate which then reacts with the aryl halide.

Table 3: Examples of Copper-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aryl Iodide | Thiophenol | CuI (ligand-free) | K₂CO₃ | DMF | 110 | 85-95 |

| Aryl Iodide | Aliphatic Thiol | Cu₂O / L-proline | K₂CO₃ | DMSO | 90 | 80-90 |

| Aryl Bromide | Aromatic Thiol | CuI / Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75-85 |

Data compiled from analogous reactions in the literature.

Iron catalysis offers a green and economical approach to C-S bond formation. Iron catalysts, such as FeCl₃, in combination with ligands like L-proline or bisphosphines, have been shown to effectively catalyze the cross-coupling of aryl halides with thiols. These systems are attractive due to the low cost, low toxicity, and environmental friendliness of iron. A broad spectrum of functional groups is tolerated in these reactions. More recently, iron(III) triflimide has been used as a super Lewis acid to catalyze the thioarylation of arenes using N-(arylthio)saccharin reagents under mild conditions.

Table 4: Examples of Iron-Catalyzed C-S Cross-Coupling Reactions

| Aryl Halide | Thiol/Sulfur Source | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aryl Iodide | Aryl Thiol | FeCl₃ / dppf | K₂CO₃ | Toluene | 130 | 80-90 |

| Aryl Bromide | Aromatic Thiol | FeCl₃ / L-proline | K₂CO₃ | DMF | 120 | 75-85 |

| Arene | N-(Arylthio)saccharin | Fe(NTf₂)₃ | - | DCE | 25-75 | 70-95 |

Data compiled from analogous reactions in the literature.

Rhodium catalysis is less common for direct C-S cross-coupling of aryl halides with thiols but has been effectively utilized in directed C-H activation/thiolation reactions. For instance, a thioether directing group on an aromatic ring can direct the rhodium-catalyzed C-H arylation at a specific position. While not a direct coupling of a thiol, these methods provide a pathway to complex aryl thioethers through functionalization of a pre-existing thioether. Rhodium nanoparticles have also been explored for the decarbonylation of aryl thioesters to form aryl thioethers. More relevant to the synthesis of the target compound, rhodium catalysts have been used for the C-H alkenylation of indoles directed by a thioether group.

Table 5: Examples of Rhodium-Catalyzed Reactions for Thioether Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) |

| Naphthalene with Thioether | Aryl Boronic Ester | [Rh(OH)(cod)]₂ / dppb | - | Toluene | 110 | 85-95 |

| Indole with Thioether | Alkene | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 80 | 70-90 |

| Aryl Thioester | - | Rh/C (nanoparticles) | - | Xylene | 140 | 60-80 |

Data compiled from analogous reactions in the literature.

Introduction of Halogen Functionalities

The precise placement of halogen atoms is critical for tuning the electronic and steric properties of a molecule. The synthesis of this compound requires distinct strategies for introducing the bromine onto the aromatic ring and incorporating the fluorine into the alkyl side chain.

Electrophilic aromatic substitution is the quintessential method for introducing a bromine atom onto a benzene (B151609) ring. nih.govbyjus.com The reaction involves an electrophile attacking the electron-rich aromatic system. khanacademy.org Because benzene itself is relatively unreactive compared to simple alkenes, a catalyst is typically required to activate the bromine. openstax.org

A common method employs molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). openstax.orgwikipedia.org The catalyst polarizes the Br-Br bond, creating a potent electrophilic species that reacts with the benzene ring. openstax.org This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govopenstax.org The reaction is completed when a base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity. khanacademy.org

An alternative and often more convenient brominating agent is N-bromosuccinimide (NBS), which can be used with a suitable solvent like acetonitrile (B52724). nih.gov For substituted benzenes, the directing effects of existing groups determine the position of bromination. In the context of synthesizing the target molecule, bromination would likely be performed on a thiophenol or a protected precursor, where the thiol/thioether group would direct the incoming bromine to the meta position.

Direct fluorination of organic molecules is often challenging due to the high reactivity of fluorinating agents and the exceptional strength of the C-F bond, which can lead to mixtures and lack of selectivity. wikipedia.orgnih.gov Therefore, a more common and reliable strategy for incorporating a fluorinated alkyl chain is to use a pre-functionalized building block.

For the synthesis of this compound, the most practical approach involves coupling two key intermediates:

An aromatic component, such as 3-bromothiophenol (B44568) .

A fluorinated aliphatic component, such as 1-bromo-4-fluorobutane (B1265377) or a related 4-fluorobutyl electrophile.

This strategy confines the challenge of fluorination to the synthesis of the small alkylating agent. The fluorinated alkyl chain is then introduced through one of the C-S bond-forming reactions described previously (e.g., Williamson-type synthesis via nucleophilic substitution). This building-block approach avoids the difficulties of direct fluorination on a complex molecule and provides a highly controlled and efficient route to the final product. The increasing commercial availability of diverse fluorinated building blocks supports the viability of this synthetic design. nih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. uniurb.it For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond, as this is a common and reliable bond formation in organic synthesis. rsc.org This disconnection yields two primary synthons: a nucleophilic sulfur species and an electrophilic aryl halide.

Primary Disconnection:

Target Molecule: this compound

Disconnection: C(aryl)-S bond

Synthons:

3-bromophenyl cation equivalent (an electrophile)

4-fluorobutylthiolate anion (a nucleophile)

Synthetic Equivalents:

The corresponding synthetic equivalents for these synthons would be:

For the 3-bromophenyl cation equivalent: 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene. The choice of halide can influence reactivity in subsequent coupling reactions.

For the 4-fluorobutylthiolate anion: 4-fluoro-1-butanethiol.

An alternative, though less common, disconnection could involve a C(alkyl)-S bond cleavage, which would lead to a 3-bromothiophenol and a 1-fluoro-4-halobutane. However, the C(aryl)-S bond formation is generally more established for this class of compounds.

Figure 1: Retrosynthetic Analysis of this compound

Convergent and Linear Synthesis Strategies for this compound

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. chemistnotes.comyoutube.com For the target molecule, a plausible linear sequence could start with 3-bromophenol (B21344).

Step 1: Thiolation of 3-bromophenol to yield 3-bromothiophenol.

Step 2: Alkylation of 3-bromothiophenol with a suitable 4-fluorobutyl halide (e.g., 1-bromo-4-fluorobutane) to form the final product.

Convergent Synthesis:

For this compound, a convergent approach would involve:

Fragment A Synthesis: Preparation of 1,3-dibromobenzene or a similar dihalobenzene.

Fragment B Synthesis: Preparation of 4-fluoro-1-butanethiol.

Final Coupling Step: A cross-coupling reaction between the two fragments. This is the most direct application of the retrosynthetic analysis discussed previously.

Convergent synthesis is generally preferred for its efficiency and higher yields, especially in multi-step syntheses. wikipedia.orgchemistnotes.com

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step modification of a single precursor. youtube.com | Independent synthesis of fragments followed by coupling. fiveable.me |

| Efficiency | Can be less efficient, with each step's yield impacting the next. youtube.com | Generally more efficient, especially for complex molecules. wikipedia.orgchemistnotes.com |

| Overall Yield | Tends to be lower due to the multiplicative loss at each step. wikipedia.org | Tends to be higher as the number of linear steps is reduced. wikipedia.org |

| Flexibility | Less flexible, as the reaction sequence is fixed. fiveable.me | More flexible, allowing for optimization of individual fragment syntheses. fiveable.me |

Green Chemistry Principles in the Synthesis of Aryl Thioethers

The application of green chemistry principles to the synthesis of aryl thioethers aims to reduce the environmental impact by using safer solvents, reducing waste, and employing more sustainable catalytic systems. researchgate.netnih.gov

Traditional methods for C-S cross-coupling often rely on precious metal catalysts like palladium. thieme-connect.deacsgcipr.org While effective, the cost and toxicity of these metals are significant drawbacks. nih.govunimi.it Research has increasingly focused on more sustainable alternatives.

Copper-Based Catalysts: Copper is an abundant, inexpensive, and less toxic metal that has been shown to be effective in catalyzing C-S bond formation. researchgate.netnih.govorganic-chemistry.org Copper-catalyzed reactions can often be performed in greener solvents like water and may not require expensive ligands. researchgate.net For instance, the coupling of thiols with aryl boronic acids can be achieved using a simple copper sulfate (B86663) (CuSO₄) catalyst in water. researchgate.net

Iron-Based Catalysts: Iron is another highly sustainable metal due to its abundance and low toxicity. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a green alternative for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Single-Atom Catalysts (SACs): SACs represent a frontier in sustainable catalysis, where individual metal atoms are dispersed on a support material. hes-so.chresearchgate.net This maximizes the efficiency of the metal, reduces the amount needed, and facilitates catalyst recovery and reuse, which are key principles of green chemistry. hes-so.chresearchgate.net

Table 2: Comparison of Metal Catalysts for Aryl Thioether Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Palladium | High reactivity and broad substrate scope. thieme-connect.de | High cost, toxicity, and potential for product contamination. rsc.org |

| Copper | Low cost, low toxicity, and can be used in green solvents. researchgate.netnih.gov | May require higher temperatures or specific ligands for challenging substrates. acsgcipr.org |

| Iron | Very low cost, abundant, and low toxicity. nih.gov | Can have a more limited substrate scope compared to palladium. nih.gov |

| Single-Atom | Maximum atom efficiency, high activity, and recyclability. hes-so.chresearchgate.net | Synthesis of stable SACs can be challenging. hes-so.ch |

Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally benign conditions (e.g., in water at ambient temperature). While the biocatalytic synthesis of thioethers is less developed than other transformations, research into enzymes like lipases for the formation of thioesters demonstrates the potential of this field. researchgate.net The principles of biocatalysis, such as using enzymes for specific bond formations, could be extended to the synthesis of aryl thioethers, representing a very green synthetic route.

Flow chemistry involves performing reactions in a continuous stream rather than in a batch reactor. This technology offers several advantages from a green chemistry perspective:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly reactive or hazardous intermediates.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and mixing leads to higher yields and selectivities. youtube.com

Reduced Waste: The continuous nature of flow chemistry can lead to less solvent usage and easier product purification.

Scalability: Scaling up a flow reaction is often more straightforward than for a batch process. youtube.com

The in-flow generation of reactive species, such as thionyl fluoride (B91410) for the synthesis of various derivatives including thioesters, showcases the potential of this technology for multi-step syntheses. acs.org This approach could be adapted for the synthesis of this compound, potentially allowing for a safer and more efficient process. researchgate.net

Mechanistic Investigations of Reaction Pathways

Mechanistic Studies of Carbon-Sulfur Cross-Coupling Reactions

The formation of the aryl thioether bond in 1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene is typically achieved through a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed systems are particularly prevalent and their mechanisms have been extensively studied. acs.orgresearchgate.netchemrxiv.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The general catalytic cycle provides a framework for understanding this key bond-forming process. youtube.com

The widely accepted mechanism for palladium-catalyzed C–S cross-coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (often involving ligand exchange), and reductive elimination. youtube.comacs.org

Ligand Exchange/Transmetalation: Following oxidative addition, the thiol (or more commonly, a pre-formed thiolate) displaces a halide ligand on the palladium(II) complex. nih.govnih.gov This can occur through a transmetalation event where the deprotonated thiol transfers its sulfur moiety to the palladium center, forming an arylpalladium(II) thiolate complex. nih.govnih.gov

Reductive Elimination: The final step is the reductive elimination of the desired aryl thioether product from the palladium(II) intermediate. acs.orgberkeley.edu This process forms the new carbon-sulfur bond and regenerates the catalytically active palladium(0) species, allowing the cycle to continue. elsevierpure.com For reductive elimination to occur, the groups to be coupled must typically be in a cis orientation on the metal center. youtube.com

This catalytic cycle is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds in addition to C-S bonds. youtube.com

The choice of ligands and bases is critical for an efficient C–S cross-coupling reaction, as they influence the stability, reactivity, and solubility of the palladium catalyst. acs.orgacs.orgsigmaaldrich.com

Ligands: Organophosphine ligands are dominant in palladium-catalyzed coupling reactions. sigmaaldrich.com Bulky, electron-rich monophosphine and bidentate phosphine (B1218219) ligands, such as biaryl phosphines (e.g., Xantphos, BINAP) and ferrocene-based ligands (e.g., DiPPF), are highly effective. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org These ligands stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and can prevent catalyst deactivation. nih.govacs.org The steric bulk of the ligand is thought to promote the formation of the catalytically active monoligated Pd(0) species and facilitate the final reductive elimination step. acs.orgnih.gov

Bases: A base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion which is the active sulfur component in the catalytic cycle. masterorganicchemistry.com Common bases include inorganic salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or soluble organic bases like sodium tert-butoxide (NaOt-Bu). nih.govnih.gov The base can also play other roles; for instance, in some systems, it has been shown to be involved in the transmetalation step and to sequester byproducts that might otherwise inhibit the catalyst. nih.govacs.org Kinetic studies have shown that the reaction order can be dependent on the base, highlighting its complex role in the mechanism. nih.gov

| Ligand Type | Common Examples | Key Mechanistic Role | Reference |

|---|---|---|---|

| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Promote fast oxidative addition and reductive elimination; stabilize L1Pd(0) species. | nih.govmit.edu |

| Bidentate Phosphines | Xantphos, BINAP, DiPPF | Improve catalyst stability and generality; used in a wide range of C-S couplings. | acs.orgorganic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong sigma-donors that create highly active and stable catalysts. | rsc.orgrsc.org |

While many intermediates in the catalytic cycle are transient, researchers have successfully identified and characterized key species, providing direct evidence for the proposed mechanisms. This includes the isolation of arylpalladium(II) halide complexes formed after oxidative addition and, in some cases, the post-transmetalation arylpalladium(II) thiolate complexes. nih.govcapes.gov.br Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are crucial for characterizing these intermediates. nih.gov The characterization of these species confirms their presence on the reaction pathway and helps to elucidate the specific roles of ligands and other additives. nih.govcapes.gov.br

Reaction Mechanisms of Aromatic Bromination

The introduction of the bromine atom onto the aromatic ring to form the aryl bromide precursor of the target molecule proceeds via electrophilic aromatic substitution (EAS). fiveable.meuomustansiriyah.edu.iq This is a fundamental reaction in organic chemistry. libretexts.org

The mechanism occurs in two principal steps: libretexts.orgmsu.edu

Formation of the Electrophile and Attack: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂) to create a potent electrophile, which can be represented as Br⁺. fiveable.me The π-electrons of the benzene (B151609) ring attack this electrophile, breaking the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.orgmsu.edu This initial attack is the slow, rate-determining step of the reaction. fiveable.me

Deprotonation and Aromaticity Restoration: In a fast second step, a weak base (such as FeBr₄⁻, formed in the initial step) removes a proton from the carbon atom bearing the new bromine substituent. msu.edu This restores the highly stable aromatic ring and yields the brominated product along with regenerating the catalyst. fiveable.melibretexts.org

For a substituted benzene, the existing substituent directs the position of the incoming bromine atom. A thioether group, such as the one in a precursor to our target molecule, is an ortho-, para-director due to the ability of the sulfur's lone pairs to stabilize the arenium ion intermediate through resonance.

Kinetic Studies of Derivatization Reactions Involving Aryl Bromides

The aryl bromide moiety of this compound is a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. acs.orgrsc.org Kinetic studies of these reactions provide deep insights into their mechanisms. nih.govnih.gov

For example, in the Buchwald-Hartwig amination, kinetic investigations have revealed that the reaction can exhibit complex behavior, including induction periods due to slow catalyst activation. nih.gov The reaction rates often show a positive order dependence on the concentration of the aryl bromide and the amine, but can be zero-order or even inversely dependent on other components under certain conditions. mit.edunih.gov

Similarly, kinetic analyses of the Suzuki-Miyaura reaction have been instrumental in understanding the roles of the base and the ligand. nih.gov The transmetalation step, where the boron-based nucleophile transfers its organic group to the palladium center, is often rate-limiting. nih.gov The nature of the substituents on the aryl bromide can significantly affect the reaction rate, primarily by influencing the rate of the initial oxidative addition step.

| Aryl Bromide Substituent (para-) | Relative Rate Constant (k_rel) | Governing Factor | Reference |

|---|---|---|---|

| -NO₂ | 5.2 | Faster oxidative addition (electron-withdrawing) | acs.org |

| -H | 1.0 | Baseline | acs.org |

| -CH₃ | 0.6 | Slower oxidative addition (electron-donating) | acs.org |

| -OCH₃ | 0.4 | Slower oxidative addition (electron-donating) | acs.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can predict a wide range of properties for 1-bromo-3-(4-fluoro-butylsulfanyl)-benzene, including its equilibrium geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and atomic charges.

DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311G(d,p)), can be used to obtain an optimized molecular structure. researchgate.netfurman.edu From such calculations, one can derive key structural parameters. For instance, the C-Br bond length is a critical parameter influencing potential halogen bonding interactions. The geometry of the benzene (B151609) ring and the conformational preferences of the flexible 4-fluorobutylsulfanyl side chain can also be determined.

Illustrative DFT Data for Related Compounds:

To illustrate the type of data obtained from DFT calculations, the table below presents computed values for 1-bromo-3-fluorobenzene (B1666201) and 5-bromobenzene-1,3-dicarbonitrile, which share structural motifs with the target molecule. researchgate.netfurman.edunist.gov

| Property | 1-Bromo-3-fluorobenzene (Calculated) | 5-Bromobenzene-1,3-dicarbonitrile (Calculated) |

| Dipole Moment | ~1.7 D (Varies with method) | 2.9083 Debye |

| Bond Length (C-Br) | Varies with basis set | ~1.89 Å (Typical DFT value) |

| Bond Angle (C-C-Br) | Varies with basis set | ~120° |

| Mulliken Charge on Br | Slightly negative or near-neutral | +0.031776 |

| Mulliken Charge on C (bonded to Br) | Positive | -0.209894 |

This table is interactive. Click on the headers to sort the data. The values are representative and depend on the specific DFT method and basis set used.

Exploration of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. researchgate.netrsc.orgnih.gov This involves locating reactant and product structures, as well as the transition states that connect them.

For this compound, a key reaction of interest would be the transformation of the C-Br bond, such as in Grignard reagent formation or cross-coupling reactions. youtube.com Computational methods can be used to model the entire reaction pathway. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile can be constructed. nih.gov

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution reaction, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide leaving group, including the transition states for each step.

Beyond elucidating mechanisms, computational chemistry can predict the feasibility and selectivity of reactions. researchgate.net By comparing the activation energies of competing reaction pathways, one can predict which product is likely to form preferentially. For instance, the benzene ring in this compound has several positions susceptible to electrophilic attack. Computational modeling could predict the most likely site of substitution by comparing the energies of the intermediates and transition states for attack at each position.

Similarly, in reactions involving the side chain, such as oxidation of the sulfur atom or substitution at the fluorinated carbon, computational analysis of the respective energy profiles can predict the most probable reaction outcome. These predictive capabilities are invaluable for designing synthetic routes and optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. koreascience.krnih.govnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the atoms' movements, offering a view of molecular flexibility and interactions in different environments (e.g., in solution). nih.gov

MD simulations are also used to study intermolecular interactions. By simulating a system containing many molecules of this compound, one can observe how they arrange themselves in a liquid or solid state. This can reveal the importance of different types of interactions, such as π-π stacking between the benzene rings and halogen bonding involving the bromine atoms, in determining the bulk properties of the substance. researchgate.netkummerlaender.eu

Halogen Bonding Interactions in Organobromine Compounds

A particularly important non-covalent interaction relevant to this compound is halogen bonding. acs.org This refers to the attractive interaction between a halogen atom in one molecule and a negative site (like a lone pair on a nitrogen or oxygen atom) in another. nih.gov

The theoretical underpinning of halogen bonding is the concept of the "sigma-hole" (σ-hole). wikipedia.orgmdpi.com A covalently bonded halogen atom, such as the bromine in the subject molecule, has an anisotropic distribution of electron density. While the region around the "equator" of the halogen atom is electron-rich and thus has a negative electrostatic potential, the region along the extension of the R-X covalent bond (where R is the phenyl group and X is Br) is electron-deficient. nih.gov This region of positive electrostatic potential is termed the σ-hole. wikipedia.org

This positive σ-hole can then interact favorably with an electron-rich (nucleophilic) region on an adjacent molecule, leading to a highly directional and specific interaction. The strength of this halogen bond generally increases in the order Cl < Br < I, and is enhanced by the presence of electron-withdrawing groups on the molecule bearing the halogen. nih.gov Computational studies on bromobenzene (B47551) and its derivatives have extensively characterized the nature and strength of these interactions, which can rival the strength of conventional hydrogen bonds. nih.govacs.org The presence of the σ-hole explains why a halogen atom, despite being electronegative, can engage in attractive interactions with other negative sites. acs.org

Role of Halogen Bonding in Molecular Recognition

The phenomenon of halogen bonding, a directional non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, plays a pivotal role in molecular recognition, influencing the assembly of molecules in both chemical and biological systems. In the context of this compound, the bromine atom is the primary halogen bond donor. The strength and directionality of this interaction are modulated by the electronic effects of the substituents on the benzene ring, namely the electron-donating thioether linkage.

Theoretical and computational studies on analogous bromobenzene derivatives provide significant insights into the nature and magnitude of these interactions. Ab initio calculations on complexes between bromobenzene and various electron donors have quantified the energetics and geometries of halogen bonds. These studies reveal that the interaction energies can be substantial, in some cases comparable to or even exceeding those of classical hydrogen bonds. Current time information in Pasuruan, ID.nih.gov

The thioether group at the meta position in this compound is expected to have a nuanced effect on the halogen bond. Generally, electron-donating groups can weaken the halogen bond by increasing the electron density on the aromatic ring and, consequently, on the bromine atom, which reduces the positive character of the σ-hole. Conversely, electron-withdrawing groups tend to strengthen the halogen bond. nih.gov However, the sulfur atom in the thioether linkage also possesses lone pairs of electrons, which could potentially act as a halogen bond acceptor site in different molecular arrangements. Furthermore, computational studies on iodoheteroarenes have shown that halogen bonds can form between the halogen atom and a thiolate anion, highlighting the relevance of sulfur-containing moieties in such interactions.

To illustrate the fundamental characteristics of halogen bonding involving a brominated aromatic system, the following table presents computational data for the interaction between bromobenzene and a selection of neutral Lewis bases. These model systems provide a baseline for understanding the potential interactions of this compound.

| Lewis Base | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) | Reference |

|---|---|---|---|

| NH₃ | -3.37 | 2.958 | nih.gov |

| H₂O | -2.22 | 3.067 | nih.gov |

| H₂S | -2.75 | 3.453 | nih.gov |

| H₂CO | -3.51 | 2.885 | nih.gov |

| H₂CS | -5.11 | 3.203 | nih.gov |

Table 1: Ab initio calculated interaction energies and intermolecular distances for the halogen-bonded complexes between bromobenzene and various Lewis bases. The data is derived from studies on analogous systems to infer the behavior of this compound. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A full characterization of 1-Bromo-3-(4-fluoro-butylsulfanyl)-benzene would involve a suite of NMR experiments.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Elucidation

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region would show complex splitting patterns corresponding to the four protons on the benzene (B151609) ring. The protons on the butyl chain would appear in the aliphatic region, with their chemical shifts and multiplicities determined by neighboring groups (sulfur, fluorine, and other methylene (B1212753) groups). For instance, the methylene group attached to the sulfur atom (-S-CH₂-) would be expected to have a chemical shift around 2.5-3.0 ppm, similar to other thioethers. cas.org The methylene group adjacent to the fluorine atom (-CH₂-F) would show a characteristic splitting pattern due to coupling with the ¹⁹F nucleus.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The aromatic region would display six distinct signals for the benzene carbons, with the carbon atom bonded to bromine (C-Br) appearing at approximately 122 ppm and the carbon bonded to the sulfur substituent (C-S) appearing further downfield. guidechem.com The four aliphatic carbons of the butyl chain would also give rise to separate signals, with their chemical shifts influenced by the adjacent heteroatoms.

Fluorine-¹⁹ (¹⁹F) NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. chromatographyonline.com The spectrum for this compound would be expected to show a single primary signal for the fluorine atom. This signal's chemical shift, typically observed in a wide range, provides information about the electronic environment of the fluorine atom. nih.govchromatographyonline.com The signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂-F).

Predicted ¹H and ¹⁹F NMR Data: Based on analogous structures, a predicted NMR data table can be constructed to illustrate the expected values.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (aromatic) | 7.0 - 7.5 | Multiplet | - |

| ¹H (-S-CH ₂-) | 2.9 - 3.1 | Triplet | ~7-8 |

| ¹H (-CH ₂-CH₂-S-) | 1.6 - 1.8 | Multiplet | - |

| ¹H (-CH₂-CH ₂-F) | 1.8 - 2.0 | Multiplet | - |

| ¹H (-CH ₂-F) | 4.4 - 4.6 | Triplet of Triplets | JHF ≈ 47, JHH ≈ 6 |

| ¹⁹F | -215 to -225 | Triplet | JFH ≈ 47 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Application of ³³S NMR for Sulfur Environment Analysis

Sulfur-33 (³³S) is an NMR-active nucleus, but its application is hampered by its very low natural abundance (0.76%) and large quadrupole moment, which leads to very broad signals. chromatographyonline.com Despite these challenges, ³³S NMR can provide direct insight into the electronic environment of the sulfur atom. For thioethers (sulfides), the chemical shifts typically fall within a broad range of -100 to +200 ppm relative to a standard. nih.gov For this compound, a ³³S NMR experiment, though technically demanding, could definitively confirm the presence of the sulfide (B99878) linkage and provide data on its specific chemical environment, which is influenced by the aromatic ring and the fluoroalkyl chain. Given the challenges, isotopic enrichment with ³³S would likely be necessary for a successful measurement. nih.gov

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂BrFS), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units, a characteristic signature for a monobrominated compound. acs.org

Expected Fragmentation Pattern: Electron ionization (EI) would likely cause fragmentation of the molecule. The major fragmentation pathways can be predicted based on the stability of the resulting ions:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Benzylic cleavage: Cleavage of the butyl chain at the bond between the sulfur and the butyl group, potentially leading to a [M - C₄H₈F]⁺ fragment.

Loss of the fluorine atom: Formation of a [M - F]⁺ fragment.

Cleavage of the C-S bond: Leading to fragments corresponding to the bromophenyl and fluorobutylthio moieties.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and information about the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. While no crystallographic data is currently available for this specific compound, this method remains the gold standard for absolute structure confirmation.

In Situ Spectroscopic Monitoring of Reaction Progress

Monitoring the synthesis of this compound in real-time can be achieved using in situ spectroscopic techniques. For example, if the synthesis involves the reaction of 3-bromothiophenol (B44568) with 1-bromo-4-fluorobutane (B1265377), the progress could be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy by observing the disappearance of the S-H stretching band of the thiol starting material. Similarly, real-time NMR spectroscopy could be used to track the appearance of product signals and the disappearance of reactant signals, providing kinetic data and insight into reaction mechanisms.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the final compound and for analyzing reaction mixtures.

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by gas chromatography. When coupled with a mass spectrometer (GC-MS), this technique can separate the target compound from impurities and provide mass spectra for their identification. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), could provide highly sensitive and selective detection of the sulfur-containing product and any related sulfur-containing byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or for preparative-scale purification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective for separating the nonpolar target compound from more polar or less polar impurities. acs.org Detection could be achieved using a UV detector, set to a wavelength where the benzene ring absorbs, or with a mass spectrometer (LC-MS) for more definitive peak identification.

This compound as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems primarily from the reactivity of the carbon-bromine bond on the aromatic ring. This feature allows it to serve as a foundational scaffold, upon which greater molecular complexity can be built through a variety of well-established chemical transformations.

Precursor in Cross-Coupling Reactions for Further Functionalization

The aryl bromide moiety is a cornerstone of modern synthetic chemistry, serving as an excellent electrophile in numerous transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions, a key reason why aryl halides are considered versatile precursors. acsgcipr.orgnih.govmdpi.com

One of the most prominent applications for an aryl bromide like this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govtcichemicals.com This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.govtcichemicals.com By employing this reaction, the bromine atom on the benzene ring can be replaced with various aryl, heteroaryl, alkyl, or alkenyl groups, enabling the synthesis of a diverse library of more complex structures.

Other significant cross-coupling reactions where this compound could serve as a precursor include:

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, creating aniline derivatives.

Stille Coupling: Which uses organostannane reagents to form new C-C bonds. nih.gov

Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with a terminal alkyne.

Heck Coupling: To form new carbon-carbon double bonds by reacting with an alkene.

C-S Coupling Reactions: To create diaryl thioethers or other sulfur-linked compounds. acsgcipr.orgnih.gov

The table below summarizes the potential transformations of this compound via common cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Arylboronic Acid | C-C | Biaryl derivatives |

| Buchwald-Hartwig | Amine | C-N | Aniline derivatives |

| Stille | Organostannane | C-C | Substituted benzene derivatives |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Arylalkyne derivatives |

| Heck | Alkene | C-C (alkene) | Stilbene derivatives |

Role in the Synthesis of Complex Organic Molecules

Building on its utility in cross-coupling reactions, this compound can act as a key intermediate in the multi-step synthesis of complex organic molecules. Its structure introduces a unique 3-(4-fluoro-butylsulfanyl)phenyl moiety into a target molecule. This substituent, featuring both a flexible thioether and a fluorinated tail, can be strategically used to modulate properties such as lipophilicity, metabolic stability, and binding interactions in biologically active compounds.

For example, in medicinal chemistry, the synthesis of novel drug candidates often involves the assembly of several molecular fragments. Using a Suzuki or similar coupling reaction, the 3-(4-fluoro-butylsulfanyl)phenyl group could be attached to a core heterocyclic structure known for its biological activity. nih.gov The fluorinated chain could serve as a useful probe for nuclear magnetic resonance (NMR) studies or to enhance binding affinity through specific interactions.

Potential as a Scaffold for Materials Science Applications

The distinct structural features of this compound also suggest its potential use in the development of advanced polymers and functional materials. Both the aryl thioether and the fluorinated alkyl chain can impart desirable properties to macromolecular structures.

Development of Poly(aryl thioether)s and Related Polymers

Poly(aryl thioether)s (PATs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable electronic properties. researchgate.net Their synthesis often involves the polycondensation of aryl halides with a sulfur source. researchgate.net

While this compound is a monomer with only one reactive halide site, it could be incorporated into polymer structures in several ways:

End-capping Agent: It could be used to terminate a growing polymer chain, thereby controlling the molecular weight and introducing the fluorinated thioether group at the chain end.

Pendant Group: It could be attached as a side chain to a polymer backbone via its bromo-functional group, modifying the properties of the bulk material.

Monomer Precursor: Chemical modification of the compound, for instance, by introducing a second reactive group on the benzene ring, could convert it into a difunctional monomer suitable for polymerization into novel PATs.

The presence of the fluorinated side chain in such polymers is particularly noteworthy, as fluorination is a common strategy to enhance thermal stability and chemical resistance and to lower the dielectric constant of materials. nih.gov

Functional Materials Design

Beyond polymers, the unique combination of a polarizable thioether and a non-polar, hydrophobic fluorinated chain makes this compound an interesting candidate for designing functional materials. The thioether group can coordinate to metal surfaces or nanoparticles, making it potentially useful for creating self-assembled monolayers (SAMs) on gold or other metallic substrates. The fluorinated chains would then form the outer surface, which could be engineered to be highly hydrophobic and chemically inert. Such surfaces have applications in coatings, microelectronics, and biomedical devices.

Development of Chemical Probes Incorporating Aryl Bromide Moieties

Chemical probes are small molecules used to study and visualize biological processes in living systems. researchgate.net The design of these probes often requires a modular approach, where a targeting ligand, a reporter group (like a fluorophore), and a linker are combined. epfl.ch

This compound could serve as a versatile scaffold in the development of such probes. The aryl bromide is a synthetic handle that allows for the straightforward attachment of other functionalities via cross-coupling reactions. rsc.org For instance, a fluorescent dye could be coupled to the benzene ring to create a fluorescent probe.

Furthermore, the 3-(4-fluoro-butylsulfanyl)phenyl fragment itself could be part of a larger molecule designed to interact with a specific biological target. The fluorinated alkyl thioether tail can influence the probe's cell permeability, localization, and metabolic stability. The fluorine atoms also offer a unique analytical handle, as they can be detected by ¹⁹F NMR, a technique that provides a clear signal with no background from biological samples, making it valuable for studying the probe's interactions and environment in vitro.

Unlocking New Frontiers: The Role of this compound in Advanced Chemical Synthesis and Materials Science

The landscape of chemical research is increasingly driven by the quest for novel molecules with tailored properties. Among these, functionalized aromatic compounds hold a place of prominence, serving as critical building blocks in pharmaceuticals, agrochemicals, and advanced materials. The compound this compound, a substituted aryl thioether, represents a class of molecules that offers significant potential for innovation. Its unique combination of a reactive bromo-aromatic core, a flexible fluorinated side chain, and a sulfur linkage makes it a subject of interest for advanced synthetic applications and molecular design. This article explores its significance through the lens of modern computational and synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.